molecular formula C3H7NO2 B1339985 DL-Alanine-3,3,3-d3 CAS No. 53795-94-1

DL-Alanine-3,3,3-d3

Cat. No. B1339985
CAS RN: 53795-94-1
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-FIBGUPNXSA-N
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Description

DL-Alanine-3,3,3-d3, a deuterated form of the amino acid alanine, is not directly discussed in the provided papers. However, the papers do provide insights into various alanine derivatives and their properties, which can be extrapolated to understand the deuterated alanine. Deuterium exchange in poly-DL-alanine suggests that the presence of deuterium can affect the stability of the molecule, potentially due to internal nonpolar bonds .

Synthesis Analysis

The synthesis of DL-alanine derivatives is well-documented. For instance, 3-Cyclohexene-1-dl-alanine was synthesized through condensation and hydrolysis reactions . Similarly, carbon-14 labeled DL-alanines were prepared using small scale procedures involving ion exchange columns and vacuum sublimation . These methods could potentially be adapted for the synthesis of DL-Alanine-3,3,3-d3 by incorporating deuterium at the appropriate steps.

Molecular Structure Analysis

The molecular structure of DL-alanine derivatives can be complex, as seen in the synthesis of DL-β-(4-Thiazolyl)-α-alanine, which involved multiple steps and yielded various derivatives . The structure of DL-alanine covalently bonded to a giant arsenotungstate shows the versatility of alanine in forming hybrid structures . These studies indicate that the deuterated alanine would maintain the alanine's core structure while having altered physical properties due to the presence of deuterium.

Chemical Reactions Analysis

DL-alanine and its derivatives participate in various chemical reactions. For example, (1-Amino-2-propenyl) phosphonic acid, an alanine analog, was synthesized and found to inhibit specific bacterial enzymes . The synthesis of other alanine derivatives also involves multiple reaction steps, including condensation, hydrolysis, and resolution . These reactions could be relevant when considering the chemical behavior of DL-Alanine-3,3,3-d3.

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-alanine derivatives are diverse. DL-Alanine itself has been characterized as a new NLO material with good thermal stability and optical transparency, indicating that its deuterated counterpart might also possess unique properties . The resolution of DL-β-(thymin-1-yl)alanine into optically active forms and subsequent polymerization suggests that the chirality and polymerization behavior of DL-Alanine-3,3,3-d3 could be of interest . Additionally, the synthesis and resolution of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine provide insights into the stereochemical aspects that could affect the properties of deuterated alanine .

Scientific Research Applications

Synthesis and Polymerization

DL-Alanine is used in the synthesis of various compounds. Buttrey, Jones, and Walker (1975) reported on the synthesis of dl-β-(Thymin-1-yl)alanine, which was then polymerized to create polymers without base stacking or interaction with polyadenylic acid (Buttrey, Jones, & Walker, 1975).

Gel Dosimetry

Silva and Campos (2011) discussed the use of DL-Alanine in gel dosimetry. It is traditionally used as a standard dosimetric material in EPR dosimetry and has been studied for its potential application in gel dosimetry, improving the production of ferric ions when exposed to radiation (Silva & Campos, 2011).

Cell Wall Modification

Perego et al. (1995) explored the role of D-alanine in the modification of lipoteichoic and wall teichoic acid in Bacillus subtilis. This study highlighted the incorporation of D-alanine into these acids, crucial for bacterial cell wall structure and function (Perego et al., 1995).

Materials Science and Optics

DL-Alanine has been used in materials science. Dhas and Natarajan (2008) described its application in growing single crystals for non-linear optical (NLO) materials, highlighting its stability and transparency in certain conditions (Dhas & Natarajan, 2008).

Chemical Interactions and Molecular Studies

Saikia, Borah, and Devi (2021) conducted a study on the interaction between DL-Alanine and Memantine, an Alzheimer's drug, using vibrational spectroscopy and computational methods. This research provided insights into molecular interactions and binding affinities relevant to pharmaceutical applications (Saikia, Borah, & Devi, 2021).

Biocatalysis and Enantioselective Processes

Zheng et al. (2018) researched the use of DL-Alanine in biocatalysis, particularly in the kinetic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells. This study is significant for industrial applications involving amino acids (Zheng et al., 2018).

properties

IUPAC Name

2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583939
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Alanine-3,3,3-d3

CAS RN

53795-94-1
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MM Mossoba, I Rosenthal, P Riesz - International Journal of …, 1981 - Taylor & Francis
The hydrogen-deuterium exchange reactions in γ-irradiated DL-alanine in the solid state were investigated by spin-trapping and electron spin resonance (esr) using selectively …
Number of citations: 13 www.tandfonline.com
A Minegishi, R Bergene, P Riesz - International Journal of …, 1980 - Taylor & Francis
Selectively deuterated compounds can be utilized in spin-trapping to obtain conclusive evidence for the structures of the trapped radicals. Radicals formed from DL-alanine-2-d 1 , DL-…
Number of citations: 22 www.tandfonline.com
Y NISHINA, K SHIGA, R MIURA, H TOJO… - The Journal of …, 1983 - academic.oup.com
Resonance Raman (RR) spectra were obtained in H 2 O or D 2 O solution for the purple intermediates of D-amino acid oxidase (DAO) with isotopically labeled substrates, ie, [1- 13 C]-, […
Number of citations: 40 academic.oup.com
K Liu, D Ryan, K Nakanishi… - Journal of the American …, 1995 - ACS Publications
The solid state nuclear magnetic resonance(SSNMR) spectra of protons, deuterons, and carbons in the ligands of paramagnetic coordination complexes including acetylacetonate …
Number of citations: 105 pubs.acs.org
Z Liu, S Rochfort - Journal of Chromatography B, 2013 - Elsevier
Current liquid chromatography (LC) based methods for the analysis of polar plant metabolites require multiple runs using complex mobile phases and a combination of different columns…
Number of citations: 46 www.sciencedirect.com
B Wang, YX Liu, M Dong, YY Zhang, XH Huang, L Qin - Food Chemistry, 2024 - Elsevier
Dried scallops are a typical shellfish commodity, but the molecular change mechanism in the drying process is not clear. In this paper, the effect of drying on the flavor of scallops was …
Number of citations: 1 www.sciencedirect.com
R Gallego, A Valdés, JD Sánchez-Martínez… - Analytical and …, 2022 - Springer
Alzheimer’s disease (AD) is the most common form of dementia caused by a progressive loss of neurons from different regions of the brain. This multifactorial pathophysiology has been …
Number of citations: 12 link.springer.com
K Liu - 1996 - search.proquest.com
The solid state nuclear magnetic resonance (SSNMR) spectra of protons, deuterons and carbons in the ligands of paramagnetic coordination complexes including acetylacetonate …
Number of citations: 0 search.proquest.com

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